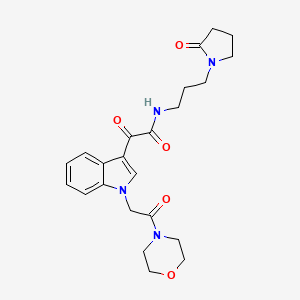

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a multifaceted organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a series of organic reactions, involving:

Formation of the Indole Derivative: : The indole core is constructed first, often via a Fischer indole synthesis or by modifying commercially available indole derivatives.

Incorporation of the Morpholino Group: : This involves nucleophilic substitution or Michael addition reactions.

Assembly of the Acetamide Framework: : The final structure is achieved by linking the morpholino group and indole derivative with acetamide using peptide coupling reactions, often involving reagents such as EDC or DCC.

Industrial Production Methods

On an industrial scale, the compound is produced in multi-step processes that ensure high purity and yield:

Large-scale Fischer Indole Synthesis: : Modified to handle bulk quantities.

Continuous Flow Reactions: : Used to streamline the incorporation of the morpholino group and the assembly of the acetamide framework.

Purification: : Involves crystallization and chromatography to remove impurities and attain the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions, primarily affecting the indole ring, to form various oxidized derivatives.

Reduction: : Reduction reactions, such as hydrogenation, can modify the oxo groups within the molecule.

Substitution: : Nucleophilic and electrophilic substitution reactions occur at specific positions of the indole and morpholino moieties.

Common Reagents and Conditions

Oxidation: : Utilizes oxidizing agents like PCC or KMnO₄ under mild conditions.

Reduction: : Employs hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: : Uses reagents such as sodium hydride or lithium diisopropylamide for nucleophilic substitutions.

Major Products

The major products formed from these reactions include:

Oxidized derivatives with modified pharmacokinetic properties.

Reduced forms that may exhibit different biological activities.

Substituted analogs which can be further tailored for specific applications.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. This suggests its potential use as an antimicrobial agent in treating infections caused by resistant bacteria.

Antiviral Properties : Preliminary investigations indicate that the compound may inhibit viral replication. This property positions it as a candidate for antiviral drug development, particularly against emerging viral pathogens.

Anticancer Effects : The compound has demonstrated activity against solid tumors, including colon and lung cancers. Its mechanism likely involves the modulation of pathways critical for tumor growth and survival. Notably, research has indicated that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

Several studies have investigated the applications of this compound:

- Anticancer Activity Assessment : A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of the compound across a panel of cancer cell lines. The results showed significant inhibition of cell growth, particularly in colon cancer cells, highlighting its potential as a novel anticancer agent.

- Antimicrobial Efficacy : Research published in a peer-reviewed journal demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains. The study emphasized its potential role in addressing antibiotic resistance.

- Antiviral Research : Preliminary data from virology studies suggest that the compound can reduce viral load in infected cell cultures, indicating its promise as an antiviral therapeutic.

Mécanisme D'action

The compound exerts its effects through multiple mechanisms:

Molecular Targets: : Primarily interacts with enzymes and receptors, modulating their activity.

Pathways: : Involves pathways related to cell signaling, oxidative stress, and inflammatory responses.

Comparaison Avec Des Composés Similaires

Unique Features

Compared to similar compounds, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide stands out due to its multi-functional groups, which offer diverse reactivity and broad application potential.

Similar Compounds

Indole Derivatives: : Share the indole core structure but differ in functionalization, leading to varied biological and chemical properties.

Morpholino Compounds: : Contain the morpholino moiety, used in the synthesis of various pharmaceuticals and research chemicals.

Acetamide Compounds: : Include the acetamide group, known for its role in forming stable amide bonds in peptides and other biologically relevant molecules.

This article provides an overview of the compound's intricate structure, preparation methods, chemical reactivity, and applications across different scientific fields. Its unique properties distinguish it from related compounds, underscoring its significance in both research and industrial contexts.

Propriétés

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c28-20-7-3-9-25(20)10-4-8-24-23(31)22(30)18-15-27(19-6-2-1-5-17(18)19)16-21(29)26-11-13-32-14-12-26/h1-2,5-6,15H,3-4,7-14,16H2,(H,24,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXWDDRPDYOZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.